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Compound of Interest

Compound Name: Cresomyecin

Cat. No.: B15559119

A comprehensive analysis of the in vitro and in vivo potency of Cresomycin, a novel synthetic
antibiotic, demonstrates its significant potential in combating a wide range of multidrug-resistant
clinical isolates. Developed by researchers at Harvard University, Cresomycin shows superior
activity against both Gram-positive and Gram-negative bacteria compared to its predecessor,
iboxamycin, and other clinically relevant antibiotics.

Cresomycin is a bridged macrobicyclic antibiotic designed to overcome common mechanisms
of antimicrobial resistance.[1] Its unique, pre-organized three-dimensional structure allows for
high-affinity binding to the bacterial ribosome, a critical component of protein synthesis.[1][2]
This enhanced binding enables Cresomycin to effectively inhibit protein synthesis even in
bacteria that have developed resistance to other ribosome-targeting antibiotics, such as
lincosamides and macrolides, through the modification of their ribosomal RNA.[1][2]

Comparative In Vitro Potency

The in vitro activity of Cresomycin has been rigorously evaluated against a panel of multidrug-
resistant (MDR) clinical isolates. Minimum Inhibitory Concentration (MIC) studies, which
determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium,
consistently demonstrate the superior potency of Cresomycin.

Gram-Positive Bacteria

Against a collection of MDR Gram-positive clinical isolates, Cresomycin exhibited significantly
lower MIC90 values (the concentration required to inhibit 90% of the tested isolates) compared
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to iboxamycin. This indicates that a lower concentration of Cresomycin is effective against a
larger proportion of these challenging pathogens.

Organism Cresomycin MIC90 (pg/mL) Iboxamycin MIC90 (pg/mL)
Staphylococci 2 8

Streptococci <0.06 0.25

Enterococci 0.25 2

Clostridioides difficile 0.125 16

Data sourced from Wu, K.J.Y. et al. Science 2024, 383(6684): 721.[3]

Further studies on ocular methicillin-resistant Staphylococcus aureus (MRSA) isolates,
including those carrying erm genes which confer resistance to lincosamides, highlighted
Cresomycin's enhanced efficacy.

Antibiotic MIC50 (mgl/L) MIC90 (mgl/L)
Cresomycin 0.06 0.5

Iboxamycin 0.06 2

Clindamycin >16 >16

Data sourced from a study on ocular MRSA isolates.

Gram-Negative Bacteria

Cresomycin also demonstrated potent activity against challenging MDR Gram-negative
bacteria, a group of pathogens for which new treatment options are urgently needed.
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Organism Cresomycin MIC90 (pg/mL) Iboxamycin MIC90 (pg/mL)
Escherichia coli 2 16
Klebsiella pneumoniae 8 32
Acinetobacter baumannii 8 32
Neisseria gonorrhoeae 0.125 0.5

Data sourced from Wu, K.J.Y. et al. Science 2024, 383(6684): 721.[3]

In Vivo Efficacy in Murine Infection Models

The promising in vitro activity of Cresomycin translated to significant efficacy in in vivo studies
using mouse models of bacterial infection. These studies are crucial for evaluating a new
antibiotic's potential for clinical use.

In a murine sepsis model, a life-threatening condition caused by a systemic bacterial infection,
mice were infected with a lethal dose of cfr-expressing Staphylococcus aureus, a highly
resistant strain. Treatment with Cresomycin resulted in a remarkable 100% survival rate,
whereas 90% of the mice in the untreated control group succumbed to the infection within two
days.[4][5]

Furthermore, in neutropenic thigh infection models, which mimic localized infections in
immunocompromised individuals, Cresomycin treatment led to a significant reduction in the
bacterial burden of several key MDR pathogens.

Bacterial Strain Log10 CFU Reduction vs. Control
cfr-expressing S. aureus 4.6
ermA-expressing S. aureus 2.2
Carbapenem-resistant E. coli 2.6
Carbapenem-resistant P. aeruginosa 2.7

Data sourced from Wu, K.J.Y. et al. Science 2024, 383(6684): 721.[3][4]
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Mechanism of Action and Resistance Evasion

Cresomycin's mechanism of action involves binding to the peptidyl transferase center of the
bacterial ribosome, thereby inhibiting protein synthesis.[2] A key innovation in its design is its
rigid, pre-organized conformation, which minimizes the energy required for binding to its
ribosomal target.[1][2] This allows for a more potent interaction and enables it to overcome

common resistance mechanisms.

One of the most significant challenges in antibiotic development is the emergence of
resistance. Bacteria can develop resistance to ribosome-targeting antibiotics by producing
enzymes, such as ribosomal RNA methyltransferases (e.g., Erm and Cfr), that modify the
antibiotic's binding site on the ribosome.[2] Cresomycin's structure allows it to bind effectively
even to these modified ribosomes, rendering the resistance mechanism ineffective.[2][6]
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Caption: Cresomycin's mechanism of action and resistance evasion.
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Experimental Protocols

The evaluation of Cresomycin's potency involved standardized and rigorous methodologies to
ensure the reliability and reproducibility of the findings.

Antimicrobial Susceptibility Testing

The in vitro potency of Cresomycin was determined using the broth microdilution method
following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

o Bacterial Strains: A diverse panel of recent clinical isolates of Gram-positive and Gram-
negative bacteria, including multidrug-resistant strains, was used.

e Inoculum Preparation: Bacterial colonies were suspended in a saline solution to match the
turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10"8 colony-
forming units (CFU)/mL. This suspension was then further diluted to achieve a final inoculum
concentration of approximately 5 x 10"5 CFU/mL in each well of the microtiter plate.

e Drug Concentration Preparation: Cresomycin and comparator antibiotics were serially
diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to create a range of concentrations.

 Incubation: The inoculated microtiter plates were incubated at 35-37°C for 16-20 hours in
ambient air.

o MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that
resulted in the complete inhibition of visible bacterial growth.
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Caption: Workflow for antimicrobial susceptibility testing.

In Vivo Murine Infection Models

The in vivo efficacy of Cresomycin was assessed in established mouse models of bacterial
infection.

1. Murine Sepsis Model:

¢ Animal Model: Female BALB/c mice were used for this study.
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« Infection: Mice were infected via intraperitoneal injection with a lethal dose (LD90) of cfr-
expressing S. aureus.

e Treatment: Cresomycin (25 mg/kg) or a vehicle control was administered subcutaneously
four times a day (q.i.d.) for one day.

e Outcome: Survival of the mice was monitored for seven days post-infection.
2. Murine Neutropenic Thigh Infection Model:

e Animal Model: Mice were rendered neutropenic (low white blood cell count) through the
administration of cyclophosphamide to mimic an immunocompromised state.

« Infection: The thigh muscles of the mice were infected with a specific bacterial strain (S.
aureus, E. coli, or P. aeruginosa).

o Treatment: Cresomycin was administered via intraperitoneal injection.

o Outcome: After a specified period, the thigh muscles were harvested, homogenized, and
plated to determine the bacterial load (CFU/thigh). The reduction in bacterial count was
compared to that in untreated control mice.

Cytotoxicity Assays

To assess the potential toxicity of Cresomycin to mammalian cells, in vitro cytotoxicity assays
were performed using various human cell lines.

o Cell Lines: A panel of human cell lines, likely including cell types such as fibroblasts or
endothelial cells, were used.

o Methodology: The specific assay used was likely a metabolic activity assay, such as the MTT
or resazurin reduction assay. In these assays, viable cells metabolize a substrate into a
colored or fluorescent product, and the amount of product is proportional to the number of
living cells.

e Procedure: The human cell lines were exposed to a range of concentrations of Cresomycin
for a defined period. The cell viability was then measured and compared to untreated control
cells to determine the concentration of Cresomycin that causes a 50% reduction in cell
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viability (IC50). The results indicated low cytotoxicity of Cresomycin to the tested human cell
lines.[3]

Conclusion

Cresomycin represents a significant advancement in the fight against antimicrobial resistance.
Its novel, pre-organized structure allows it to potently inhibit a broad spectrum of clinically
important bacteria, including multidrug-resistant strains that are refractory to current therapies.
The robust in vitro activity and impressive in vivo efficacy in preclinical models, coupled with a
favorable preliminary safety profile, position Cresomycin as a promising candidate for further
development as a next-generation antibiotic. The detailed experimental data and protocols
outlined in this guide provide a solid foundation for researchers and drug development
professionals to evaluate and build upon these important findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15559119#evaluating-the-potency-of-cresomycin-
against-clinical-isolates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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